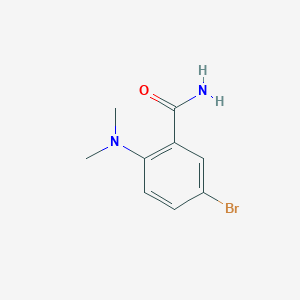
5-Bromo-2-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(dimethylamino)benzamide is an organic compound with the molecular formula C9H11BrN2O. This compound is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5th position and a dimethylamino group at the 2nd position. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)benzamide typically involves the bromination of 2-(dimethylamino)benzamide. One common method is to start with 2-(dimethylamino)benzamide and react it with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
5-Bromo-2-(dimethylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a dimethylamino group.
2-(Dimethylamino)benzamide: Lacks the bromine substitution.
5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
5-Bromo-2-(dimethylamino)benzamide is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-(dimethylamino)benzamide |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
JILFWOKGDRTXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)

![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)

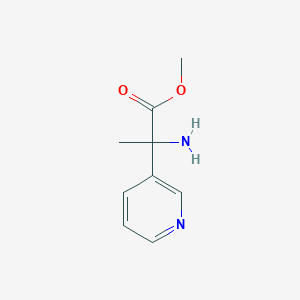
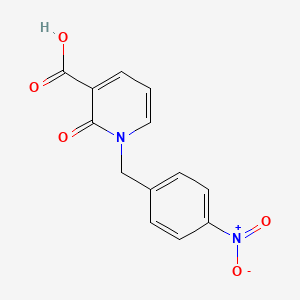
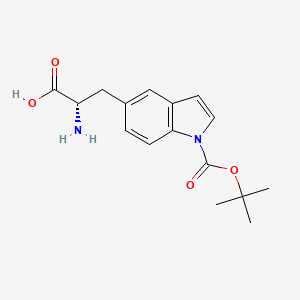
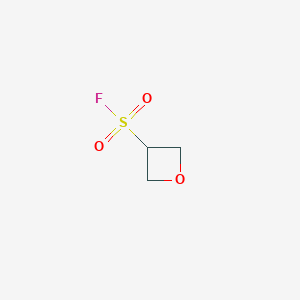
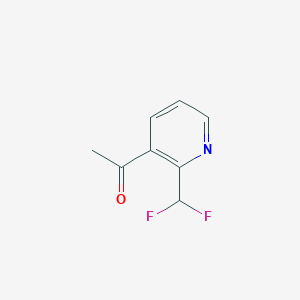
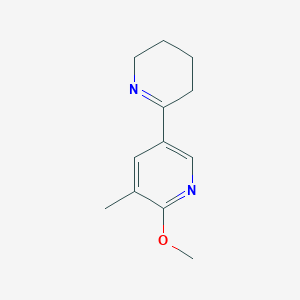

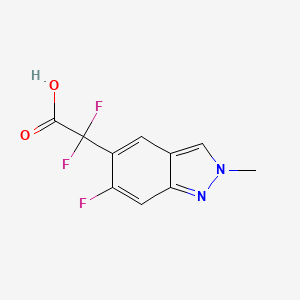
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
